molecular formula C22H22N6O B2595802 N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946349-60-6

N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2595802
CAS No.: 946349-60-6
M. Wt: 386.459
InChI Key: KECACDMKDIJKPE-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. This core is substituted with a 3-methoxyphenyl group, a phenyl group, and a pyrrolidin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, with the 3-methoxyphenyl, phenyl, and pyrrolidin-1-yl groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As mentioned earlier, similar compounds are often synthesized through condensation reactions .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds with a methoxyphenyl group, which have been developed through various synthetic routes. These compounds are characterized by their structural features using techniques such as IR, NMR, and X-ray crystallography, which confirm their regioselectivity and molecular structures (Kaping et al., 2016), (Titi et al., 2020).

Antimicrobial and Antifungal Activities

Compounds synthesized from the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their antimicrobial and antifungal effects. Research has shown promising results against various types of fungi, highlighting the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).

Anticancer Activities

The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied. These compounds exhibit significant cytotoxicity against a range of cancer cell lines, including breast, colon, and liver cancer cells. They have been shown to inhibit cell proliferation, induce apoptosis, and target specific enzymes and receptors involved in cancer progression, making them promising candidates for anticancer drug development (Squarcialupi et al., 2016), (Alam et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, the synthesis and in-vitro cytotoxicity evaluation of a novel halogenated ‘ (E)-4- ((7 H -Pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazide’ compounds has been reported .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-29-18-11-7-8-16(14-18)24-20-19-15-23-28(17-9-3-2-4-10-17)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECACDMKDIJKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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